2-(4-chlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
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Description
Scientific Research Applications
- Application : Researchers have explored using amino-functionalized zirconium-based metal-organic frameworks (MOFs) like UiO-66-NH₂ for fast adsorption and removal of MCPA from aqueous solutions . UiO-66-NH₂ exhibits high adsorption capacity (up to 300.3 mg/g) due to hydrogen bonding, electrostatic interactions, and π–π stacking with MCPA.
- Application : This derivative is a potential herbicide. Its structural modifications enhance selectivity and efficacy against specific weed species .
- Application : Researchers investigate its potential as a pharmaceutical intermediate or drug candidate. The ethoxymorpholine scaffold offers versatility for designing bioactive compounds .
Environmental Remediation: Adsorption of Herbicides
Agrochemicals: Herbicide Derivatives
Pharmaceuticals: Ethoxymorpholine Derivatives
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S2/c1-21(2)27(23,24)13-7-8-14-15(9-13)26-17(19-14)20-16(22)10-25-12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEHHBCTDPSITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
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